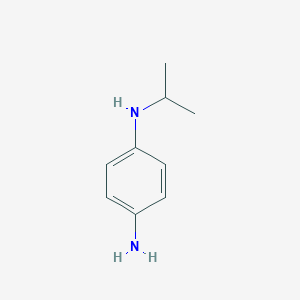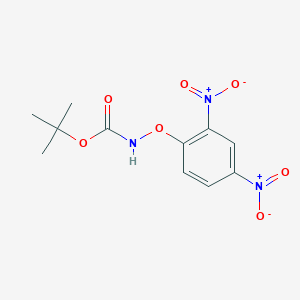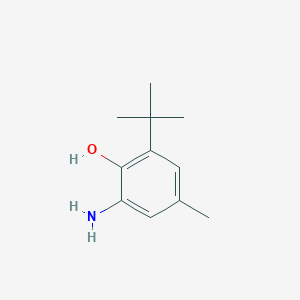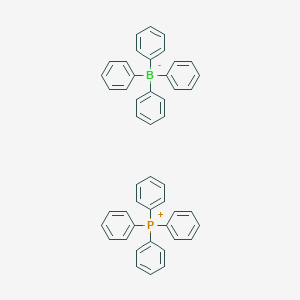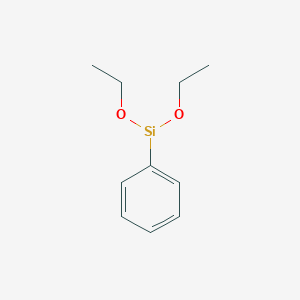
Phenyldiethoxysilane
Übersicht
Beschreibung
It is a transparent liquid with a molecular weight of 196.32 g/mol and a density of 0.953 g/cm³ . This compound is primarily used in the synthesis of various organosilicon materials and has applications in multiple scientific fields.
Vorbereitungsmethoden
Phenyldiethoxysilane can be synthesized through several methods, including the reaction of phenyltrichlorosilane with ethanol. The general reaction involves the substitution of chlorine atoms with ethoxy groups:
PhSiCl3+2EtOH→PhSi(OEt)2+2HCl
In industrial settings, the preparation of this compound often involves the use of a catalyst to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Phenyldiethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. Some of the common reactions are:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and ethanol.
PhSi(OEt)2+2H2O→PhSi(OH)2+2EtOH
-
Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
2PhSi(OH)2→PhSi-O-SiPh+2H2O
-
Polymerization: : this compound can polymerize to form polyorganosiloxanes, which are used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Phenyldiethoxysilane has a wide range of applications in scientific research and industry:
Materials Science: It is used as a precursor in the synthesis of organosilicon polymers and ceramics.
Organic Synthesis: This compound is employed in the synthesis of functionalized silanes and siloxanes, which are used as intermediates in organic reactions.
Surface Chemistry: It is used as a coupling agent to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, and chemical resistance.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Wirkmechanismus
The mechanism of action of phenyldiethoxysilane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. The molecular targets and pathways involved include the formation of siloxane networks and the modification of surface properties .
Vergleich Mit ähnlichen Verbindungen
Phenyldiethoxysilane can be compared with other similar compounds such as phenyldimethoxysilane and phenyldi-n-propoxysilane. These compounds share similar chemical structures but differ in the alkoxy groups attached to the silicon atom:
Phenyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to differences in reactivity and hydrolysis rates.
Phenyldi-n-propoxysilane: Contains n-propoxy groups, which affect its solubility and polymerization behavior.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.
Eigenschaften
InChI |
InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODAWKLCLUZBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557905 | |
| Record name | Diethoxy(phenyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-93-4 | |
| Record name | Diethoxy(phenyl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


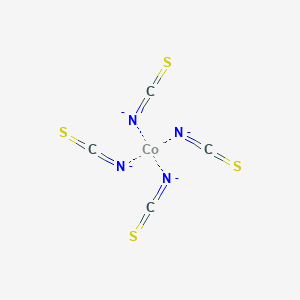
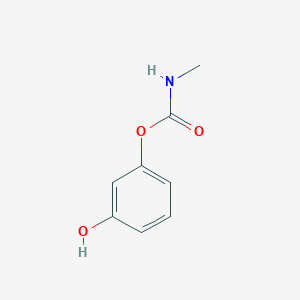
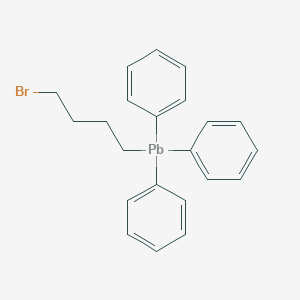
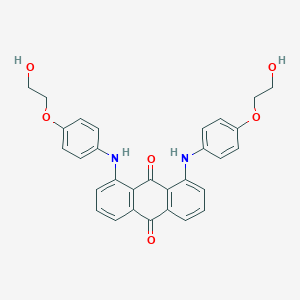
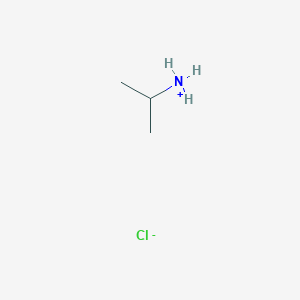
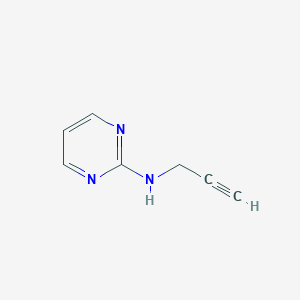
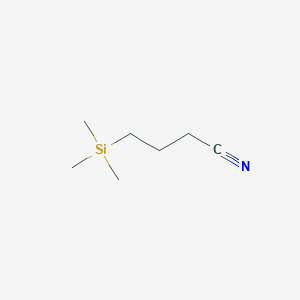
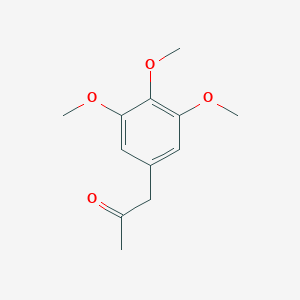
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
